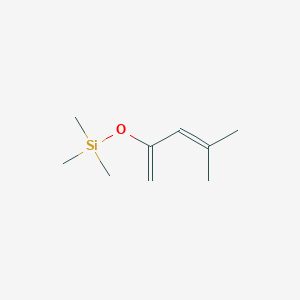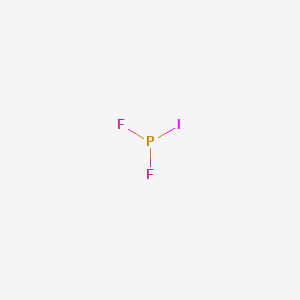
4'-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride is a synthetic compound that belongs to the class of butyrophenones. These compounds are often used in medicinal chemistry for their potential pharmacological properties. The presence of fluorine and piperazine moieties in the structure suggests that it might have unique interactions with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride typically involves multiple steps:
Formation of the butyrophenone core: This can be achieved through Friedel-Crafts acylation of a fluorobenzene derivative with a suitable acyl chloride.
Introduction of the piperazine ring: This step involves the reaction of the butyrophenone intermediate with a piperazine derivative under basic conditions.
Attachment of the beta-propoxyphenethyl group: This can be done through nucleophilic substitution reactions.
Formation of the dihydrochloride salt: The final compound is often converted to its dihydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the propoxy group.
Reduction: Reduction reactions could target the carbonyl group in the butyrophenone core.
Substitution: The fluorine atom on the aromatic ring can be a site for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential use as a pharmaceutical agent, particularly in the treatment of neurological or psychiatric disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride would depend on its specific biological targets. It might interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic.
Droperidol: Used as an antiemetic and antipsychotic.
Fluspirilene: A long-acting antipsychotic.
Uniqueness
The presence of the fluorine atom and the specific piperazine and propoxyphenethyl groups in 4’-Fluoro-4-(4-(beta-propoxyphenethyl)-1-piperazinyl)butyrophenone dihydrochloride might confer unique pharmacological properties, such as increased potency, selectivity, or metabolic stability.
Propriétés
Numéro CAS |
21263-01-4 |
|---|---|
Formule moléculaire |
C25H35Cl2FN2O2 |
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-4-[4-(2-phenyl-1-propan-2-yloxyethyl)piperazin-1-yl]butan-1-one;dihydrochloride |
InChI |
InChI=1S/C25H33FN2O2.2ClH/c1-20(2)30-25(19-21-7-4-3-5-8-21)28-17-15-27(16-18-28)14-6-9-24(29)22-10-12-23(26)13-11-22;;/h3-5,7-8,10-13,20,25H,6,9,14-19H2,1-2H3;2*1H |
Clé InChI |
FGGIWBVIOGDHTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(CC1=CC=CC=C1)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


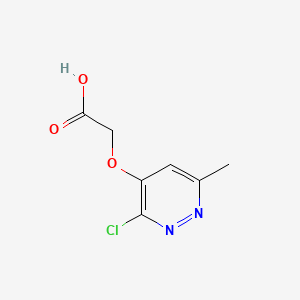
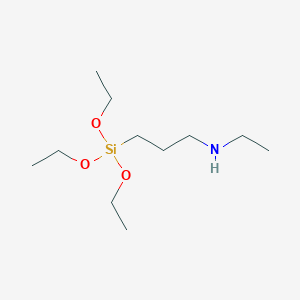
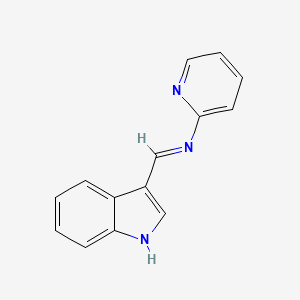
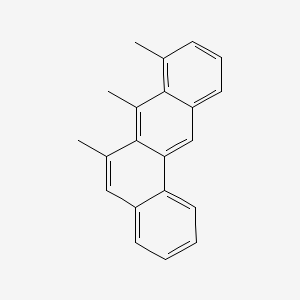
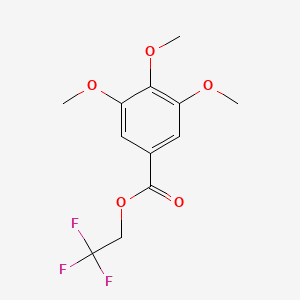
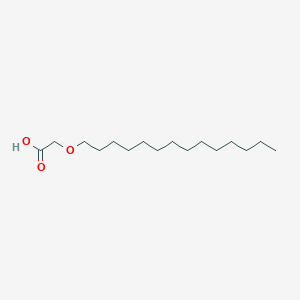
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)

![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
